molecular formula C13H19NO2 B14769529 N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide

N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide

Cat. No.: B14769529
M. Wt: 221.29 g/mol
InChI Key: XHMUTSRDZVYYMG-UHFFFAOYSA-N
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Description

N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide is an organic compound belonging to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry and organic synthesis. This compound features a benzene ring substituted with an ethyl group, a hydroxy group, an isopropyl group, and a methyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide typically involves the following steps:

    Nitration and Reduction: The benzene ring is first nitrated to introduce a nitro group, which is then reduced to an amine group.

    Alkylation: The amine group is alkylated with ethyl and isopropyl groups under basic conditions.

    Hydroxylation: The benzene ring is hydroxylated using a suitable oxidizing agent.

    Methylation: Finally, a methyl group is introduced to the benzene ring using a methylating agent.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. Catalysts and optimized reaction conditions are employed to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid.

Major Products

    Oxidation: Formation of N-Ethyl-3-oxo-N-isopropyl-5-methylbenzamide.

    Reduction: Regeneration of this compound.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the alkyl groups provide hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-3-hydroxy-N-isopropylbenzamide: Lacks the ethyl group, resulting in different pharmacological properties.

    N-Ethyl-3-hydroxy-N-isopropylbenzamide: Lacks the methyl group, affecting its chemical reactivity.

    N-Ethyl-3-hydroxy-N-isopropyl-4-methylbenzamide: Methyl group positioned differently, altering its steric and electronic properties.

Uniqueness

N-Ethyl-3-hydroxy-N-isopropyl-5-methylbenzamide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The combination of ethyl, hydroxy, isopropyl, and methyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

N-ethyl-3-hydroxy-5-methyl-N-propan-2-ylbenzamide

InChI

InChI=1S/C13H19NO2/c1-5-14(9(2)3)13(16)11-6-10(4)7-12(15)8-11/h6-9,15H,5H2,1-4H3

InChI Key

XHMUTSRDZVYYMG-UHFFFAOYSA-N

Canonical SMILES

CCN(C(C)C)C(=O)C1=CC(=CC(=C1)C)O

Origin of Product

United States

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